molecular formula C7H4ClF3 B1420906 4-Chloro-2-(difluoromethyl)-1-fluorobenzene CAS No. 63878-72-8

4-Chloro-2-(difluoromethyl)-1-fluorobenzene

Cat. No.: B1420906
CAS No.: 63878-72-8
M. Wt: 180.55 g/mol
InChI Key: CUIWMSBGEDMQLZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-1-fluorobenzene has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 4-chloro-2-fluorotoluene with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorotoluene
  • 4-Chloro-2-nitroaniline
  • 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWMSBGEDMQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673314
Record name 4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-72-8
Record name 4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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